(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster
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Overview
Description
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster is a complex organic compound with a unique structure that includes a pyrroline ring, propyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrroline ring and subsequent esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and mutagenesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties.
(1R,2S)-2-Phenylcyclopropanaminium: A compound with similar structural features and pharmacological properties.
Uniqueness
(2S)-4-Propyl-3-pyrroline-1,2-dicarboxylicAcid1-Benzyl2-MethylEster is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO4/c1-3-7-14-10-15(16(19)21-2)18(11-14)17(20)22-12-13-8-5-4-6-9-13/h4-6,8-10,15H,3,7,11-12H2,1-2H3 |
InChI Key |
IWVFHHBJWWBEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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